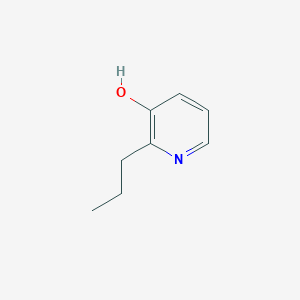

2-Propylpyridin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

14159-68-3 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-propylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO/c1-2-4-7-8(10)5-3-6-9-7/h3,5-6,10H,2,4H2,1H3 |

InChI Key |

CVUYPFZRENHXCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC=N1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Propylpyridin 3 Ol and Analogues

De Novo Synthesis Approaches

De novo strategies offer the flexibility to introduce a wide array of substituents onto the pyridine (B92270) skeleton with high regioselectivity. mdpi.com These methods often involve the formation of the heterocyclic ring through cyclization or multi-component reactions.

Multi-Component Reactions in Pyridinol Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms from the starting materials. organic-chemistry.org MCRs are particularly valuable for creating libraries of structurally diverse compounds. nih.gov

A notable MCR for synthesizing highly functionalized 4-hydroxypyridine (B47283) derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. nih.govchim.it This two-step process first yields β-methoxy-β-ketoenamides, which then undergo a cyclocondensation reaction to form the 4-hydroxypyridine ring. nih.gov This method has a broad substrate scope and can be used to produce enantiopure pyridines. nih.gov

The Chichibabin reaction is another example of a multi-component synthesis, which can produce pyridine derivatives from the reaction of aldehydes and ketones with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgmdpi.com

Functional Group Interconversions on Pyridine Precursors

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring through functional group interconversions (FGIs). mdpi.comvanderbilt.edu This approach is useful when the desired pyridine core is readily available or can be easily synthesized.

Common FGIs include oxidation, reduction, substitution, and addition reactions. imperial.ac.uksolubilityofthings.com For instance, a hydroxyl group can be introduced onto a pyridine ring through various methods. One approach is the oxidation of a pyridine derivative. For example, pyridine itself can be oxidized to pyridine N-oxide, which facilitates electrophilic substitution at the 2- and 4-positions. wikipedia.org Subsequent removal of the oxygen atom can yield the substituted pyridine. wikipedia.org

Another strategy is the conversion of other functional groups into a hydroxyl group. For example, an amino group on the pyridine ring can be converted to a hydroxyl group via diazotization followed by hydrolysis. Halogenated pyridines can also serve as precursors, where the halogen is displaced by a hydroxide (B78521) nucleophile, although this often requires harsh conditions or the use of catalysts. The conversion of a sulfonate ester to a halide, followed by displacement with a hydroxyl source, is another viable pathway. vanderbilt.edu

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of functional groups onto the pyridine ring often begins with halogenation, a fundamental step that paves the way for subsequent cross-coupling reactions. The regioselectivity of halogenation on pyridinol systems is highly dependent on the directing effects of the existing substituents, namely the hydroxyl and alkyl groups.

Subsequent to halogenation, cross-coupling reactions are employed to introduce a wide array of functionalities. These reactions, often catalyzed by transition metals, are indispensable for building molecular complexity. For instance, a halogenated pyridinol can be coupled with various organometallic reagents to introduce new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yields and prevent unwanted side reactions. The strategic use of sequential cross-coupling reactions on polyhalogenated pyridines allows for the controlled, stepwise introduction of different substituents, offering a powerful tool for creating highly functionalized molecules. wuxibiology.com

Modifications of Alkyl Chains and Hydroxyl Groups

The functionalization of 2-propylpyridin-3-ol can also be achieved by directly modifying the propyl chain or the hydroxyl group.

Alkyl Chain Modifications: The reactivity of the propyl chain can be exploited to introduce further complexity. For example, radical attack on the alkyl chain can lead to new C-C bond formations. nih.gov The position of this functionalization (α, β, or γ to the pyridine ring) is influenced by the electronic effects of the pyridine ring itself. For 2-propylpyridine (B1293518), reactions have been shown to favor the β-position of the alkyl chain. acs.org The branching of the alkyl chain can also significantly influence the physical and chemical properties of the resulting molecule. rsc.org

Hydroxyl Group Modifications: The hydroxyl group of this compound can be converted into other functional groups to explore structure-activity relationships. For instance, it can be transformed into a triflate, which is an excellent leaving group for subsequent cross-coupling reactions, enabling the introduction of various substituents at the 3-position. mdpi.com

Chemo- and Regioselective Synthesis Strategies

Achieving specific substitution patterns on the pyridine ring requires careful control over the reaction's chemo- and regioselectivity.

Strategies for Direct Introduction of the Propyl Group

The direct introduction of a propyl group onto a pyridine ring is a key challenge. One established method involves the reaction of 2-acylfurans with ammonia at high temperature and pressure. dur.ac.uk For example, 2-butyrylfuran (B1583826) can be rearranged to form 3-hydroxy-2-propylpyridine with good yields. cdnsciencepub.com Another approach involves the Grignard reaction of a pyridine derivative with a propyl magnesium bromide. chimia.ch

| Precursor | Reagent | Product | Yield (%) | Reference |

| 2-Butyrylfuran | Alcoholic Ammonia | 3-Hydroxy-2-propylpyridine | 74 | cdnsciencepub.com |

| 3-Cyanopyridine | Propyl Magnesium Bromide | 3-Propionylpyridine | 77 | chimia.ch |

Regioselective Hydroxylation on Pyridine Ring Systems

The regioselective introduction of a hydroxyl group onto a pre-existing propyl-substituted pyridine ring is another viable synthetic route. The position of hydroxylation is dictated by the directing influence of the propyl group and the nitrogen atom in the pyridine ring. For 2-alkylpyridines, hydroxylation can occur at either the ring or the side-chain. lookchem.com In contrast, 4-alkylpyridines are typically hydroxylated on the ring to give the corresponding 4-substituted 3-hydroxypyridines. lookchem.com The use of pyridine N-oxides can also alter the regioselectivity of hydroxylation reactions. rsc.org

Catalytic Approaches in Pyridinol Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of pyridinols is no exception, with transition metal catalysis playing a prominent role.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are widely used in the synthesis of substituted pyridines and pyridinols. nih.govresearchgate.net These reactions allow for the formation of C-C and C-X bonds with high precision.

Palladium-catalyzed reactions are particularly prevalent. For example, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures or introducing alkyl and aryl groups. acs.orgorganic-chemistry.org The synthesis of highly substituted 3-hydroxypyridines can be achieved through a palladium-catalyzed "anti-Wacker"-type cyclization. mdpi.com Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, especially for the formation of C(sp³)–C(sp²) bonds. nih.gov The choice of catalyst and ligands is crucial for the success of these reactions, influencing both yield and stereoselectivity. rsc.orgnih.gov

Recent advancements have focused on developing more sustainable catalytic systems, including the use of earth-abundant metals and milder reaction conditions. researchgate.netmdpi.com Iridium-catalyzed reactions, for instance, have been developed for the sustainable synthesis of pyrroles, a related class of heterocycles. nih.gov

Biocatalytic Transformations and Oxyfunctionalization

The selective introduction of a hydroxyl group onto an aromatic ring, such as in the synthesis of this compound, represents a significant challenge in synthetic organic chemistry. Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods, offering high regio- and stereoselectivity under mild reaction conditions. pnas.org The enzymatic oxyfunctionalization of pyridine derivatives is a subject of ongoing research, with various microorganisms and isolated enzymes demonstrating the ability to hydroxylate the pyridine nucleus. ethz.ch

Microbial transformation is a key strategy, utilizing whole-cell systems from genera such as Rhodococcus and Actinomycetes which are known for their metabolic capabilities toward xenobiotic compounds, including pyridine derivatives. nih.govcapes.gov.brmdpi.com These microorganisms possess complex enzymatic machinery, often involving cytochrome P450 monooxygenases or other hydroxylases, capable of activating C-H bonds. nih.govnih.gov For instance, strains of Rhodococcus have been shown to degrade pyridine through initial hydroxylation of the ring. nih.govcapes.gov.brmdpi.com While the direct transformation of 2-propylpyridine to this compound has not been extensively documented, the existing literature on the metabolism of analogous compounds provides a strong basis for developing such a biocatalytic process.

The primary enzymatic route for the hydroxylation of the pyridine ring involves monooxygenases. researchgate.net These enzymes typically require a nicotinamide (B372718) cofactor, such as NADH or NADPH, as an electron donor and often contain a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. nih.govportlandpress.com An example is 4-hydroxypyridine-3-hydroxylase, a monooxygenase that catalyzes the conversion of 4-hydroxypyridine to pyridine-3,4-diol. nih.govportlandpress.com This enzyme is highly specific for its substrate but demonstrates the feasibility of hydroxylation at the C-3 position of the pyridine ring. nih.govportlandpress.com

Another well-characterized enzyme is 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB), which is involved in the nicotine (B1678760) degradation pathway in Pseudomonas putida. researchgate.netnih.gov HspB catalyzes the β-hydroxylation of the pyridine ring, demonstrating that enzymatic systems can achieve regioselective hydroxylation at positions that are electronically disfavored for electrophilic attack. nih.gov The catalytic mechanism of such flavoprotein hydroxylases involves the reduction of the enzyme-bound FAD by NAD(P)H, followed by reaction with molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate, which then acts as the oxygenating species. nih.gov

The application of these or engineered variants of these enzymes could provide a direct route to this compound from 2-propylpyridine. The substrate scope of these enzymes is a critical factor, and while some are highly specific, others exhibit broader substrate tolerance, making them attractive candidates for biocatalytic applications. nih.govresearchgate.net

Below is a table summarizing key enzymes and microbial systems with demonstrated potential for pyridine ring hydroxylation, which could be adapted for the synthesis of this compound.

| Enzyme/Microorganism | Substrate(s) | Product(s) | Enzyme Type/Cofactors | Key Findings & Relevance |

| Rhodococcus rhodochrous PY11 | 2-Hydroxypyridine (B17775) | 2,3,6-Trihydroxypyridine | Dioxygenase (HpoBCDF) | Demonstrates initial hydroxylation of a substituted pyridine ring. asm.orgnih.gov |

| Agrobacterium sp. | 4-Hydroxypyridine | Pyridine-3,4-diol | 4-Hydroxypyridine-3-hydroxylase (Monooxygenase); NAD(P)H, FAD | Catalyzes specific hydroxylation at the C-3 position of the pyridine ring. nih.govportlandpress.com |

| Pseudomonas putida S16 | 6-Hydroxy-3-succinoyl-pyridine | 2,5-Dihydroxypyridine, Succinate | 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB); NADH, FAD | An example of a flavoprotein monooxygenase that catalyzes β-hydroxylation of the pyridine ring. researchgate.netnih.gov |

| Burkholderia sp. MAK1 | Various pyridin-2-amines and pyridin-2-ones | Corresponding 5-hydroxy derivatives | Not fully characterized | Shows regioselective hydroxylation of various substituted pyridines. researchgate.net |

| Aspergillus nidulans | 3-Hydroxyphenylacetate | 2,5-Dihydroxyphenylacetate | Cytochrome P450 monooxygenase (PhacB) | Illustrates P450-mediated hydroxylation, a common mechanism in fungi. asm.org |

The development of a biocatalytic process for this compound would likely involve screening a diverse range of microorganisms, particularly from the Rhodococcus and Actinomycetes genera, for their ability to transform 2-propylpyridine. nih.govnih.gov Alternatively, the heterologous expression of known pyridine hydroxylase genes in a suitable host, such as E. coli, could be pursued. nih.gov Further optimization through protein engineering could enhance the catalytic efficiency and substrate specificity for 2-propylpyridine, paving the way for a sustainable and selective synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Propylpyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structure Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. emerypharma.com For a molecule such as 2-Propylpyridin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals. ipb.ptulethbridge.ca

One-dimensional NMR, specifically ¹H and ¹³C NMR, offers the initial overview of the molecule's structure. emerypharma.com The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

To assemble the molecular puzzle, 2D NMR techniques are employed to establish correlations between nuclei. libretexts.orgslideshare.netscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.orgkpfu.ruuvic.ca Cross-peaks in a COSY spectrum reveal which protons are neighbors in the spin system, allowing for the tracing of proton-proton connectivity within the propyl chain and the pyridine (B92270) ring. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms. scribd.comuvic.calibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is directly attached to, providing a definitive C-H bond map.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). ipb.ptscribd.comlibretexts.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, it can show correlations from the propyl protons to the pyridine ring carbons and from the pyridine protons to the propyl chain carbons, confirming the attachment point of the propyl group. libretexts.org

Table 1: Hypothetical NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine Ring | |||

| C-2 | - | ~155.0 | H-4, H-6, H-1' |

| C-3 | - | ~150.0 | H-4, H-5 |

| C-4 | ~7.10 (d) | ~125.0 | C-2, C-3, C-5, C-6 |

| C-5 | ~7.05 (t) | ~120.0 | C-3, C-4, C-6 |

| C-6 | ~8.00 (d) | ~145.0 | C-2, C-4, C-5 |

| Propyl Chain | |||

| C-1' | ~2.70 (t) | ~35.0 | C-2', C-3', C-2, C-3 |

| C-2' | ~1.70 (sextet) | ~22.0 | C-1', C-3' |

| C-3' | ~0.95 (t) | ~14.0 | C-1', C-2' |

| Hydroxyl | |||

| 3-OH | Variable | - | - |

Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures. Actual values may vary depending on solvent and other experimental conditions.

For derivatives of this compound that contain stereocenters, NMR spectroscopy is a powerful tool for determining their relative or absolute configuration. Key NMR parameters used for stereochemical assignment include:

Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. ipb.pt In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å, regardless of whether they are bonded. slideshare.net This information is invaluable for determining the relative stereochemistry of substituents on a ring. ipb.pt

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J_HH_) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. By analyzing these coupling constants, the relative orientation (e.g., cis or trans) of substituents on a ring can often be determined. ipb.pt

For example, in a chiral derivative, the stereochemistry could be assigned by observing specific NOE correlations between protons on the propyl group and protons on the pyridine ring, or by analyzing the coupling constants of protons on a substituted ring system.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is indispensable for determining the molecular weight of a compound and its elemental formula and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). spectralworks.com This precision allows for the unambiguous determination of the elemental formula of a molecule, as only one combination of atoms will fit the measured mass. spectralworks.comuj.edu.pl In the context of studying reaction pathways involving this compound, HRMS is crucial for identifying and confirming the elemental composition of transient reaction intermediates. nih.gov By analyzing samples at different time points during a reaction, the masses of potential intermediates can be detected and their formulas determined, providing critical evidence for a proposed reaction mechanism.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). unito.it The resulting fragmentation pattern is a fingerprint of the molecule's structure, revealing how the atoms are connected. researchgate.netmdpi.com

For this compound, MS/MS analysis would likely show characteristic losses:

Loss of the propyl group (C₃H₇)

Cleavage within the propyl chain

Fragmentation of the pyridine ring itself

By meticulously analyzing the masses of the fragment ions, the structure of the parent ion can be pieced together. nih.gov This is particularly useful for distinguishing between isomers, which may have the same molecular weight but will produce different fragment ions upon CID. unito.it In mechanistic studies, MS/MS can be used to confirm the structure of proposed intermediates by comparing their fragmentation patterns to those of authentic standards or to patterns predicted from known chemical principles.

Table 2: Predicted Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 138.0913 | 121.0651 | NH₃ | Protonated 2-propylfuran |

| 138.0913 | 110.0702 | C₂H₄ | Protonated methylpyridin-3-ol |

| 138.0913 | 95.0651 | C₃H₇ | Protonated pyridin-3-ol |

| 138.0913 | 82.0494 | C₃H₆O | Protonated pyridine |

Note: The m/z values are theoretical exact masses. This table is predictive and actual fragmentation may vary.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

Vibrational Spectroscopy for Molecular Conformation Studies (e.g., FT-IR, Raman)

FT-IR Spectroscopy: In FT-IR spectroscopy, a sample absorbs infrared radiation at frequencies corresponding to its molecular vibrations. labmanager.com It is particularly sensitive to polar bonds, making it excellent for identifying functional groups like the hydroxyl (O-H) and amine (N-H) groups, as well as the C=C and C=N bonds within the pyridine ring. nih.govijesit.com The O-H stretching vibration, for example, typically appears as a broad band in the region of 3200-3600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is highly sensitive to non-polar bonds and symmetric vibrations, such as the C-C bonds in the propyl chain and the breathing modes of the pyridine ring. nih.gov The combination of FT-IR and Raman provides a more complete picture of the vibrational characteristics of a molecule. spectroscopyonline.com For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. nih.gov While this compound is not highly symmetric, bands that are strong in one technique are often weak in the other. spectroscopyonline.com

By analyzing the positions, shapes, and intensities of the bands in the FT-IR and Raman spectra, information about the molecular conformation can be inferred. For instance, changes in the vibrational frequencies of the O-H group can indicate the presence and strength of intramolecular or intermolecular hydrogen bonding, which in turn influences the preferred conformation of the molecule. scifiniti.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | FT-IR | 3200-3600 (broad) | Sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | FT-IR, Raman | 3000-3100 | Characteristic of the pyridine ring. ijesit.com |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850-2960 | From the propyl group. scifiniti.com |

| C=C/C=N Ring Stretch | FT-IR, Raman | 1400-1600 | Multiple bands expected for the pyridine ring. researchgate.net |

| C-O Stretch | FT-IR | 1200-1300 | Phenolic C-O bond. |

| Ring Breathing | Raman | ~1000 | Strong, characteristic ring vibration. cdnsciencepub.com |

X-ray Crystallographic Analysis for Solid-State Structure Determination

The solid-state structures of substituted pyridin-3-ol and pyridinone derivatives are often governed by strong hydrogen-bonding interactions. Depending on the nature and position of substituents, these interactions can lead to the formation of various supramolecular assemblies, such as dimers or extended chain motifs. znaturforsch.com

Crystallographic Data of 3-Hydroxypyridine (B118123) Derivatives

The study of various derivatives provides a framework for understanding the molecular geometry and packing of the 3-hydroxypyridine scaffold. For instance, the crystal structures of several pyrazolo[3,4-b]pyridin-3-ol derivatives have been determined, revealing the influence of substituents on the crystal packing. tandfonline.comtandfonline.com Similarly, the analysis of adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones provides detailed information on their molecular and crystal structures. researchgate.net

Table 1: Crystallographic Data for 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (3a) tandfonline.comtandfonline.com

| Parameter | Value |

| Empirical Formula | C₉H₇N₅O |

| Formula Weight | 201.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.354(2) |

| b (Å) | 12.011(3) |

| c (Å) | 9.089(2) |

| α (°) | 90 |

| β (°) | 103.74(3) |

| γ (°) | 90 |

| Volume (ų) | 884.9(4) |

| Z | 4 |

This interactive table provides the unit cell parameters for a pyrazolo[3,4-b]pyridin-3-ol derivative, showcasing a common monoclinic crystal system.

Table 2: Crystallographic Data for 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate iucr.org

| Parameter | Value |

| Empirical Formula | C₁₅H₁₇NO₂·H₂O |

| Formula Weight | 263.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.306(3) |

| b (Å) | 11.233(2) |

| c (Å) | 10.370(2) |

| α (°) | 90 |

| β (°) | 97.43(3) |

| γ (°) | 90 |

| Volume (ų) | 1422.4(5) |

| Z | 4 |

This interactive table details the crystallographic data for a pyridine derivative featuring two hydroxyalkyl substituents, highlighting how additional functional groups influence the crystal structure.

Key Structural Features and Intermolecular Interactions

In the solid state, 3-hydroxypyridine derivatives frequently exhibit extensive hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor, while the pyridinic nitrogen atom acts as an acceptor. This often leads to the formation of characteristic hydrogen-bonded patterns. For example, in the crystal structure of 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate, hydrogen bonds involving the pyridine nitrogen, the hydroxyl groups, and a water molecule create a ribbon-like structure. iucr.org

The tautomeric form present in the solid state is also a crucial aspect revealed by X-ray crystallography. While this compound is named as a pyridin-3-ol, it can potentially exist in its pyridinone tautomeric form. Crystallographic studies on related systems, such as 3-cyano-2-pyridones, have shown that the pyridone form is prevalent in the solid state, often forming symmetric dimers or helical chains through N-H···O hydrogen bonds. znaturforsch.com The specific tautomer adopted by this compound in the solid state would likely be influenced by the electronic effects of the propyl group and the crystal packing forces.

Theoretical and Computational Investigations of 2 Propylpyridin 3 Ol

Electronic Structure Calculations and Quantum Chemical Descriptors

Theoretical investigations into the electronic structure of hydroxypyridines, which are structurally analogous to 2-Propylpyridin-3-ol, have been instrumental in elucidating their fundamental chemical characteristics. These studies often focus on the tautomeric equilibrium between the hydroxy and the zwitterionic (pyridone) forms, a key feature of this class of compounds.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely employed to determine the optimized geometries and relative energies of different molecular states. For hydroxypyridines, DFT calculations have been pivotal in understanding the tautomeric equilibrium. For instance, studies on 2-hydroxypyridine (B17775) have shown that the relative stability of the enol (hydroxypyridine) and keto (pyridone) forms is highly dependent on the computational model and the environment. wuxibiology.commdpi.com

In the gas phase, the hydroxy form is generally found to be more stable, though the energy difference is small. mdpi.com The presence of an alkyl substituent, such as the propyl group in this compound, is expected to have a modest electronic effect. A study on methyl-substituted 2-hydroxypyridine using DFT at the B3LYP/TZVP level of theory revealed that methylation influences the molecule's stability primarily through changes in the nuclear-electron interaction energy. tsijournals.com Similar principles would apply to this compound, where the electron-donating nature of the propyl group could subtly influence the charge distribution and relative stability of the tautomers.

DFT calculations also provide key quantum chemical descriptors that help in understanding the reactivity and electronic nature of the molecule.

| Quantum Chemical Descriptor | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Relates to the molecule's ability to act as an oxidizing agent. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Indicates the molecule's ability to act as a reducing agent. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility in polar solvents and intermolecular interactions. |

This table provides a general overview of quantum chemical descriptors and their relevance. Specific values for this compound would require dedicated DFT calculations.

For achieving higher accuracy in energetic and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation.

Studies on the tautomerism of 2-hydroxypyridine have utilized MP2 and CASSCF calculations to refine the potential energy surfaces for proton transfer reactions. nih.govacs.org For the parent 2-hydroxypyridine, high-level calculations have been crucial in accurately predicting the small energy difference between the tautomers in the gas phase. wayne.edu The application of such high-accuracy methods to this compound would provide benchmark data for its tautomeric equilibrium and electronic properties, serving as a reference for less computationally expensive DFT methods.

A systematic ab initio study on methyl-substituted 2-hydroxypyridines highlighted the subtle interplay of electronic effects conferred by the methyl group on the stability of the molecule. tsijournals.com These findings suggest that high-level calculations are essential for capturing the nuanced effects of alkyl substitution on the electronic structure of the pyridine (B92270) ring.

Density Functional Theory (DFT) Studies for Energetics and Geometries

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating their motion over time. For this compound, the propyl group introduces conformational flexibility. MD simulations can provide insights into the preferred orientations of the propyl chain relative to the pyridine ring and how these conformations are influenced by the solvent environment.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the reaction mechanisms, identifying transition states, and understanding the kinetics of chemical reactions.

A key reaction mechanism for hydroxypyridines is the tautomerization via proton transfer. Computational studies on 2-hydroxypyridine have extensively investigated the transition state for this process. In the absence of a catalyst, the direct proton transfer from the hydroxyl group to the nitrogen atom involves a high energy barrier. wuxibiology.comnih.gov

However, the presence of solvent molecules, particularly water, can significantly lower this barrier by acting as a proton shuttle. DFT calculations have shown that the transition state for water-assisted tautomerization involves a cyclic arrangement where one or two water molecules bridge the proton donor and acceptor sites. wuxibiology.comnih.gov For the uncatalyzed reaction, the calculated energy barrier is around 35-38 kcal/mol, making it a slow process at room temperature. wuxibiology.comnih.gov With the assistance of a single water molecule, this barrier is dramatically reduced to approximately 12-17 kcal/mol. wuxibiology.com

These findings for 2-hydroxypyridine provide a strong model for what can be expected for this compound. The propyl substituent is not expected to fundamentally alter the mechanism of proton transfer, although it may have a minor influence on the energy of the transition state.

| Reaction | Computational Method | Key Findings for Analogous Systems |

| Tautomerization (uncatalyzed) | DFT, MP2 | High activation energy barrier (approx. 35-38 kcal/mol for 2-hydroxypyridine). wuxibiology.comnih.gov |

| Tautomerization (water-catalyzed) | DFT, MP2 | Significantly lower activation energy barrier (approx. 12-17 kcal/mol for 2-hydroxypyridine with one water molecule). wuxibiology.com |

This table summarizes findings for the analogous 2-hydroxypyridine system, which are expected to be representative for this compound.

The kinetics of reactions in solution are often profoundly influenced by the solvent. Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

The tautomeric equilibrium of hydroxypyridines is a classic example of a system highly sensitive to solvent effects. wuxibiology.commdpi.com In nonpolar solvents, the hydroxy form tends to be favored, while polar solvents stabilize the more polar zwitterionic (pyridone) form. mdpi.comresearchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM), have been successfully used to predict these shifts in equilibrium. mdpi.com

For the kinetics of tautomerization, computational studies combining transition state theory with solvation models can predict how the reaction rate changes with solvent polarity. As discussed, explicit solvent molecules can actively participate in the reaction mechanism by lowering the transition state energy. wuxibiology.comnih.gov Implicit models, on the other hand, account for the stabilization or destabilization of the reactants and the transition state by the bulk solvent. A comprehensive computational study of this compound would likely employ a combination of explicit and implicit solvent models to accurately capture the nuances of its reaction kinetics in different environments. nih.gov

Transition State Calculations for Reaction Mechanisms

Computational Studies on Reactivity and Selectivity

Theoretical studies on substituted pyridine derivatives have successfully elucidated their reactivity patterns. acs.orgdergipark.org.tr For instance, DFT calculations are frequently employed to determine the electron distribution within a molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. By mapping the molecular electrostatic potential (MEP), researchers can visualize the electron-rich and electron-deficient regions of a molecule, thereby predicting its interaction with other reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory is another critical tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. dergipark.org.tr For a molecule like this compound, the HOMO would likely be concentrated around the electron-rich pyridine ring and the hydroxyl group, indicating these as the probable sites for electrophilic attack. Conversely, the LUMO would indicate the most favorable sites for nucleophilic attack.

Computational models can also predict the selectivity of reactions. For example, in electrophilic substitution reactions on the pyridine ring, calculations can determine the relative activation energies for substitution at different positions, thus predicting the major product. The presence of the propyl group at the 2-position and the hydroxyl group at the 3-position will exert electronic and steric effects that direct incoming electrophiles. The hydroxyl group is an activating, ortho-para directing group, while the pyridine nitrogen is deactivating. DFT calculations can quantify these competing influences to predict regioselectivity.

Studies on other substituted pyridines have demonstrated the utility of these computational approaches. For example, DFT has been used to study the redox behavior of oligo(aza)pyridines and to correlate calculated energies with experimentally measured reduction potentials. core.ac.uk Similarly, research on pyridine derivatives has used computational methods to study reaction kinetics and mechanisms, such as the reaction with hydroxyl radicals in the atmosphere. acs.org These studies provide a clear framework for how the reactivity and selectivity of this compound could be theoretically investigated, even in the absence of direct experimental studies.

Table 1: Computational Methods for Reactivity Analysis of Pyridine Derivatives

| Computational Method | Application in Reactivity Studies | Predicted Properties | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. | Optimized molecular geometry, reaction energies, activation barriers. | dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | Identification of electrophilic and nucleophilic sites. | researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO and LUMO energies and distributions. | Prediction of reactivity, kinetic stability, and reaction pathways. | researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical)

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been detailed in the available scientific literature. However, QSAR represents a valuable computational strategy that has been extensively applied to various classes of pyridine derivatives to correlate their chemical structures with specific non-clinical activities, such as antimicrobial efficacy or enzyme inhibition. nih.govnih.gov These studies serve as a blueprint for how a QSAR model for this compound and its analogs could be developed.

QSAR modeling is a computational method that aims to find a statistically significant correlation between the structural or physicochemical properties of a set of compounds and their biological activity. mdpi.com The process involves calculating a wide range of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that predicts the activity. mdpi.comjchemlett.com

For pyridine derivatives, QSAR studies have successfully identified key structural features that govern their activity. For instance, a QSAR study on 3-hydroxypyridine-4-one derivatives identified descriptors related to molecular shape and electronic properties that were crucial for their antimicrobial activity against Candida albicans and Staphylococcus aureus. nih.gov Another study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists found that activity correlated significantly with topological charge indices and the hydrophobicity of substituents. nih.gov This suggests that charge transfer within the molecule and hydrophobic interactions are critical for their mechanism of action. nih.gov

In a hypothetical QSAR study of this compound analogs, one would synthesize a series of related compounds with variations in the alkyl chain or with different substituents on the pyridine ring. Their activity in a relevant non-clinical assay (e.g., inhibition of a specific enzyme) would be measured. Molecular descriptors for each analog would then be calculated, falling into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices (e.g., Kier & Hall shape indices), which quantify the size and shape of the molecule.

Hydrophobic Descriptors: Typically represented by the logarithm of the partition coefficient (logP), describing the molecule's lipophilicity.

Topological Descriptors: Indices that describe the atomic connectivity and branching of the molecule.

The resulting QSAR model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. mdpi.com

Table 2: Example Parameters in QSAR Models for Pyridine Derivatives

| QSAR Model Subject | Predicted Activity | Key Descriptor Types | Statistical Method | Reference |

|---|---|---|---|---|

| 2,4-diphenyl indenol [1,2-b] pyridinol derivatives | Anti-cancer activity (pGI50) | Topological, Shape | Genetic Algorithms, Multiple Linear Regression | jchemlett.com |

| 3-hydroxypyridine-4-one derivatives | Antimicrobial activity | Not specified | Multiple Linear Regression | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Acid pump antagonism | Topological Charge Indices, Hydrophobicity (π) | Not specified | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Propylpyridin 3 Ol

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2-hybridized orbital, rendering it basic and nucleophilic. srce.hr Consequently, it is a primary site for electrophilic attack.

Quaternization: The reaction of the pyridine nitrogen with alkylating agents results in the formation of N-alkylpyridinium salts. For 3-hydroxypyridines, alkylation reactions typically occur preferentially at the ring nitrogen to yield N-quaternary pyridinium (B92312) compounds. dur.ac.uk This transformation, known as quaternization, involves the nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a similar agent. srce.hrchemistry-chemists.com The resulting pyridinium salts are tertiary amines that have been converted into a quaternary ammonium (B1175870) compound. dur.ac.uk While this is a general reaction for pyridines, specific studies detailing the quaternization of 2-Propylpyridin-3-ol are not extensively documented in the surveyed literature. The general reactivity suggests that treatment of this compound with an alkyl halide, such as propyl iodide, would yield the corresponding N-propyl-2-propylpyridin-3-ol-ium iodide salt. researchgate.net

N-Oxidation: The oxidation of the pyridine nitrogen leads to the formation of a pyridine-N-oxide. This reaction is typically achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA). dur.ac.uk For instance, related substituted pyridines like 2-bromo-3-methoxy-6-methylpyridine (B185322) can be converted to their N-oxide derivatives. dur.ac.uk While the N-oxide of 2-propylpyridine (B1293518) is a known compound, indicating the feasibility of this reaction on the parent pyridine hoffmanchemicals.com, studies on the N-oxidation of this compound itself are limited. Some research indicates that in certain biological systems, oxidation of the heterocyclic nitrogen atom was not observed for pyridin-2-ol substrates. nih.gov

| Reaction Type | Reagent Example | Product Class |

| Quaternization | Alkyl Halides (e.g., CH₃I) | N-Alkylpyridinium Salts |

| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine-N-oxides |

Direct functionalization of the pyridine nitrogen to form derivatives like N-amino compounds is a possible but less common reaction pathway compared to quaternization. More frequently, "amine functionalization" in the context of the pyridine ring refers to the introduction of an amino group onto the ring itself, a reaction known as amination. For example, 3-hydroxypyridines can be converted to 2-amino-3-hydroxypyridines by reacting them with sodium amide at elevated temperatures. google.com However, this is a reaction at a carbon atom of the ring, not at the nitrogen atom.

Literature specifically describing the formation of derivatives by creating a new bond between the nitrogen atom of this compound and another nitrogen atom (e.g., forming N-aminopyridinium salts) is scarce. Such transformations would require specific reagents capable of aminating a tertiary amine.

Quaternization and N-Oxidation

Reactions at the Hydroxyl Group

The hydroxyl group at the C3 position imparts phenolic character to the molecule, making it a site for reactions such as etherification, esterification, and oxidation. nih.govchemguide.co.uk

Etherification: The hydroxyl group of this compound can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide to form the corresponding ether. nih.gov This general procedure is widely applicable for the synthesis of alkoxy-pyridines. uj.edu.pl

Esterification: Esters of this compound can be synthesized by reacting the hydroxyl group with a carboxylic acid or a more reactive derivative, such as an acyl chloride or acid anhydride. ontosight.ai When using a carboxylic acid, the reaction is typically catalyzed by a strong acid like concentrated sulfuric acid and often requires heating. chemguide.co.uk The use of an acyl chloride is generally more rapid and may be performed at room temperature. These reactions are fundamental in organic synthesis for protecting hydroxyl groups or modifying a molecule's properties. chemguide.co.ukontosight.ai

| Reaction | Reagent Type | Catalyst/Conditions | Product |

| Etherification | Alkyl Halide (e.g., C₂H₅Br) | Strong Base (e.g., NaH) | 3-Ethoxy-2-propylpyridine |

| Esterification | Carboxylic Acid (e.g., CH₃COOH) | Acid Catalyst (e.g., H₂SO₄) | 2-Propylpyridin-3-yl acetate (B1210297) |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | 2-Propylpyridin-3-yl acetate |

The hydroxyl group of this compound can undergo oxidation. As a secondary alcohol, its oxidation would be expected to yield the corresponding ketone, 2-propylpyridin-3(2H)-one, a pyridinone derivative. Reagents such as Dess-Martin periodinane are effective for the oxidation of similar secondary alcohol functionalities on substituted pyridine rings. mdpi.com

In biological systems, the transformation of pyridinols can be complex. While enzymatic studies on related pyridin-2-ols have shown that regioselective hydroxylation of the pyridine ring can occur, oxidation can also lead to other products. nih.govresearchgate.net For instance, the oxidation of some substituted pyridinols can be followed by spontaneous dimerization reactions. nih.gov The specific oxidation pathways for this compound, particularly with common laboratory oxidizing agents, remain a subject for more detailed investigation.

Etherification and Esterification Reactions

Reactions at the Propyl Side Chain

The propyl group, being an unactivated alkyl chain, is generally less reactive than the pyridine ring or the hydroxyl group. However, modern synthetic methods have enabled the functionalization of such C(sp³)–H bonds.

Palladium-catalyzed reactions, often using a directing group, can achieve selective functionalization of unactivated β-methylene C(sp³)–H bonds on alkyl chains attached to a pyridine ring. snnu.edu.cn The pyridine nitrogen itself can act as a directing group, facilitating the formation of a cyclometalated intermediate that enables the introduction of various functional groups (e.g., C-O, C-N, C-C) at specific positions on the propyl chain. snnu.edu.cn

Furthermore, side-chain oxidation is a possible transformation. Biological systems, for example, have been shown to oxidize methyl groups on pyridine rings to hydroxymethyl groups. nih.gov Similar enzymatic or chemical oxidation could potentially occur at the benzylic-like position (C1) of the propyl chain of this compound, yielding an alcohol, or further oxidation could lead to a ketone.

| Reaction Type | Position on Propyl Chain | Reagent/Catalyst Example | Potential Product |

| C-H Functionalization | β-methylene (C2) | Pd Catalyst + Directing Group | Functionalized Propyl Chain |

| Side-Chain Oxidation | α-methylene (C1) | Oxidizing Agent (e.g., KMnO₄) | 1-(3-Hydroxypyridin-2-yl)propan-1-one |

Functionalization of the Alkyl Chain

The propyl group attached to the pyridine ring offers a site for various chemical modifications, allowing for the synthesis of a range of derivatives. These reactions can target the C-H bonds of the alkyl chain, leading to new carbon-carbon or carbon-heteroatom bond formations.

One approach to functionalizing the alkyl chain is through catalytic C-H activation. For instance, palladium-catalyzed alkylation of C(sp3)-H bonds has been demonstrated for the synthesis of unnatural α-amino acids, showcasing a method that could be applicable to the propyl side chain of this compound derivatives. researchgate.net This process often utilizes a directing group to achieve site-selectivity and can tolerate various functional groups. researchgate.net Research has shown that such reactions can proceed with complete retention of chirality, which is crucial for the synthesis of specific stereoisomers. researchgate.net

Furthermore, photocatalyzed C-H functionalization presents another avenue for modifying the alkyl chain. lookchem.com Studies on alkylpyridines have shown that site-selective C(sp3)-H functionalization can occur at non-benzylic positions, which would correspond to the propyl group in this compound. lookchem.com The regioselectivity of these reactions is often influenced by the electronic effects of the pyridyl group. lookchem.com

The introduction of functional groups onto the alkyl chain can significantly alter the molecule's properties. For example, the synthesis of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains has been shown to enhance solubility and film-forming properties, which are important for applications in materials science. mdpi.com

Oxidative Degradation Mechanisms

The oxidative degradation of this compound, like other organic compounds, involves complex reaction pathways initiated by oxidizing agents such as oxygen, often accelerated by heat, light, or the presence of metal ions. e3s-conferences.orgfiveable.meresearchgate.net These degradation processes can lead to the breakdown of the molecule, forming a variety of smaller, often more oxidized, products.

The general mechanism for oxidative degradation often proceeds via a free-radical chain reaction. fiveable.me This process can be broken down into three main stages:

Initiation: The process begins with the formation of a radical, often by the abstraction of a hydrogen atom from the molecule. e3s-conferences.org In the case of this compound, this could occur at the propyl chain or the hydroxyl group.

Propagation: The initial radical reacts with oxygen to form a peroxy radical. fiveable.me This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide (ROOH). e3s-conferences.org

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. e3s-conferences.org

The presence of the pyridine ring and the hydroxyl group can influence the degradation pathway. The hydroxyl group can be a primary target for oxidation, potentially leading to the formation of quinone-like structures. The propyl side chain can also undergo oxidation, leading to the formation of alcohols, ketones, or carboxylic acids at various positions along the chain. Studies on the degradation of similar compounds, such as lignin, show that cleavage of ether linkages and other bonds can occur, leading to a variety of low-molecular-weight aromatic compounds. mdpi.com The specific products formed during the oxidative degradation of this compound would depend on the reaction conditions, including the type of oxidant, temperature, and the presence of catalysts.

Ring-Based Reactions and Transformations

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the hydroxyl and propyl substituents further modulates this reactivity and directs the position of substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. libretexts.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. lkouniv.ac.in

For this compound, the hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in The propyl group is a weakly activating, ortho-, para-directing group through an inductive effect. The nitrogen atom in the pyridine ring is deactivating towards electrophilic attack due to its electron-withdrawing nature.

The interplay of these effects determines the position of electrophilic attack. The hydroxyl group's strong activating and directing influence would likely dominate, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating effect of the ring nitrogen must also be considered. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the ring, typically requiring a Lewis acid catalyst. uoanbar.edu.iq

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

The precise substitution pattern would need to be determined experimentally, as steric hindrance from the propyl group could also play a role in directing the incoming electrophile.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, such as pyridine. wikipedia.org This reaction involves the displacement of a leaving group by a nucleophile. libretexts.org The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.org

In the context of this compound, the pyridine nitrogen itself makes the ring more susceptible to nucleophilic attack compared to benzene (B151609). To undergo a typical SNAr reaction, a good leaving group (e.g., a halide) would need to be present on the ring. The reaction proceeds through a two-step mechanism:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Loss of the leaving group: The leaving group departs, restoring the aromaticity of the ring. iscnagpur.ac.in

The rate of SNAr is influenced by the nature of the leaving group and the electronic effects of other substituents. total-synthesis.com For instance, electron-withdrawing groups positioned ortho or para to the leaving group can further stabilize the Meisenheimer complex and accelerate the reaction. libretexts.org While this compound itself does not have a leaving group for a standard SNAr reaction, derivatives of it (e.g., a halogenated version) could readily participate in such transformations.

Rearrangement Reactions (e.g., Hofmann rearrangement of derivatives)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. byjus.com One notable example is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgthermofisher.com

While this compound itself does not undergo the Hofmann rearrangement, a derivative containing a primary amide functional group could. For example, if the hydroxyl group were converted to a carboxylic acid and then to a primary amide, this derivative could undergo a Hofmann rearrangement. The general mechanism proceeds as follows:

Formation of a bromoamide by reaction of the primary amide with bromine and a base. wikipedia.org

Deprotonation of the bromoamide to form an anion. wikipedia.org

Rearrangement of the bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. chemistrysteps.commasterorganicchemistry.com

Hydrolysis of the isocyanate to form a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. wikipedia.org

This reaction is a valuable synthetic tool for the preparation of amines and has been applied in the synthesis of various compounds, including 3-aminopyridine (B143674) from nicotinamide (B372718). wikipedia.org Other rearrangement reactions, such as the Beckmann, Curtius, and Claisen rearrangements, could also be envisioned for suitably functionalized derivatives of this compound. byjus.com

Catalysis in this compound Reactions

Catalysis plays a crucial role in many of the reactions involving this compound, either in its synthesis or its subsequent transformations. Catalysts can enhance reaction rates, improve selectivity, and enable reactions that would otherwise be difficult to achieve. libretexts.org

In the context of electrophilic aromatic substitution , Lewis acids like FeCl3 or AlCl3 are often used to activate the electrophile. libretexts.org For nucleophilic aromatic substitution , the reaction can be catalyzed by activating the nucleophile. rsc.org

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is particularly important. libretexts.org For example, transition metal complexes, such as those of rhodium or palladium, are widely used as catalysts. libretexts.orgresearchgate.net These catalysts can facilitate a variety of transformations, including hydrogenation, cross-coupling reactions, and C-H functionalization. researchgate.netresearchgate.net

The development of asymmetric catalysis has been a major advance, allowing for the synthesis of chiral molecules with high enantioselectivity. nih.gov This is particularly relevant for the synthesis of biologically active compounds, where a specific stereoisomer is often required. Chiral catalysts, such as those derived from cinchona alkaloids or those employing chiral ligands like BINAP, can be used to control the stereochemical outcome of a reaction. wikipedia.orglibretexts.org

Synergistic catalysis , where two catalysts work together to activate both the nucleophile and the electrophile, is an emerging strategy for developing new and more efficient reactions. rsc.org This approach has the potential to enable previously unattainable transformations and to improve the stereoselectivity of existing reactions. rsc.org

The table below summarizes some of the catalysts that could be relevant to the chemistry of this compound and its derivatives.

| Reaction Type | Catalyst | Purpose |

| Electrophilic Aromatic Substitution | Lewis Acids (e.g., FeCl₃, AlCl₃) | Activation of the electrophile |

| Hydrogenation | Rhodium oxide (Rh₂O₃) | Reduction of the pyridine ring |

| C-H Alkylation | Palladium(II) acetate (Pd(OAc)₂) | C-H bond activation and functionalization |

| Asymmetric Cycloaddition | Chiral Phosphoric Acids | Enantioselective C-C bond formation |

| Nucleophilic Aromatic Substitution | t-Bu-P4 | Activation of the nucleophile |

Derivatization and Functionalization Chemistry of 2 Propylpyridin 3 Ol

Synthesis of Substituted 3-Hydroxypyridines

The core 3-hydroxypyridine (B118123) structure, including 2-propylpyridin-3-ol, can be synthesized through various routes, often starting from furan (B31954) derivatives. A common method involves the rearrangement of 2-acylfurans upon treatment with ammonia (B1221849) at elevated temperatures and pressures. researchgate.net This approach is attractive due to the ready availability of highly functionalized furans, allowing for the introduction of substituents onto the pyridine (B92270) ring from the outset. researchgate.net Other notable synthetic strategies include the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles and ruthenium-catalyzed ring-closing metathesis of nitrogen-containing dienes. acs.orgtandfonline.comnih.gov

Introduction of Halogen, Alkyl, and Aryl Substituents

The functionalization of the 3-hydroxypyridine ring is crucial for tuning its physicochemical and biological properties. A variety of methods have been developed to introduce halogen, alkyl, and aryl groups at specific positions.

Halogenation: The direct halogenation of 3-hydroxypyridine is highly regioselective. Bromination using reagents like N-bromosuccinimide (NBS) or bromine in sodium hydroxide (B78521) solution preferentially occurs at the C2 position. thieme-connect.comthieme-connect.com Further bromination can lead to di- and tri-substituted products, such as 2,6-dibromo- and 2,4,6-tribromo-3-hydroxypyridine. thieme-connect.com Iodination also proceeds with high selectivity, yielding iodo-3-hydroxypyridines. thieme-connect.com These halogenated derivatives are key intermediates for subsequent cross-coupling reactions. For instance, 2-bromo-6-iodo-3-methoxypyridine (B1278952) can undergo selective Suzuki reactions to produce mono-arylated derivatives and teraryls. researchgate.net

Alkylation: Alkylation can occur at either the nitrogen or the oxygen atom of the pyridinol ring system. The reaction of 3-hydroxypyridine with oxiranes (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) in the presence of Lewis acids like a CdI2/BF3·OEt2 mixture leads to O-alkylation, producing 3-(oxiranylmethoxy)pyridine derivatives. tandfonline.comtandfonline.com These can be further reacted with amines to generate amino alcohols. tandfonline.comtandfonline.com In aqueous micellar media, O-alkylation of hydroxypyridines can be achieved using various alkyl halides under ultrasonic or microwave assistance, presenting an environmentally benign approach. scirp.org

Arylation: The introduction of aryl groups is a powerful tool for creating complex molecular architectures. A titanium(III)-mediated radical arylation of 3-hydroxypyridines using aryldiazonium chlorides has been shown to be highly regioselective for the C2 position. nih.govfigshare.comacs.org This method tolerates a wide range of substituents on the aryl ring and can even be used to directly synthesize tricyclic benzopyranopyridinones from ortho-ester-substituted precursors. nih.govacs.org Another strategy involves the Suzuki cross-coupling reaction of halogenated 3-hydroxypyridine derivatives, such as 5-bromo-3-hydroxypyridine-2-carboxylic acid, with arylboronic acids to introduce aryl substituents at the C5 position. google.com

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Example | Reference(s) |

| Bromination | Br₂ in NaOH or NBS | C2, C4, C6 | 2-Bromo-3-hydroxypyridine | thieme-connect.comthieme-connect.com |

| Iodination | Iodine-based reagents | C2, C6 | 2,6-Diiodo-3-hydroxypyridine | thieme-connect.com |

| O-Alkylation | Epoxides, Lewis Acid (CdI₂/BF₃·OEt₂) | Oxygen | 3-(2-Hydroxypropoxy)pyridine | tandfonline.comtandfonline.com |

| Radical Arylation | Ar-N₂⁺Cl⁻, TiCl₃ | C2 | 2-Aryl-3-hydroxypyridine | nih.govfigshare.comacs.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5 | 5-Aryl-3-hydroxypyridine-2-carboxylic acid | google.com |

Formation of Polycyclic Systems Incorporating the Pyridinol Moiety

Fusing additional rings to the this compound core generates polycyclic systems with rigid structures and unique electronic properties, which are of interest in materials science and as scaffolds for complex natural products. rsc.org

One strategy involves intramolecular reactions of substituted pyridinols. For example, the radical arylation of 3-hydroxypyridine with ortho-carboxylic ester substituted phenyldiazonium salts leads directly to the formation of tricyclic benzopyranopyridinones. nih.govacs.org Another approach is the construction of polycyclic pyridones through the ring-opening transformations of intermediates like 3-hydroxy-3,4-dihydropyrido[2,1-c] tandfonline.comfigshare.comoxazine-1,8-diones. mdpi.com

Annulative π-extension (APEX) reactions represent a powerful, modern approach to building polycyclic N-heteroarenes from simple, unactivated azines without the need for pre-functionalization. nih.gov Furthermore, the late-stage extrusion of chalcogen fragments from precursor molecules provides a synthetic tool to access a wider variety of π-conjugated polycyclic structures. beilstein-journals.org Boron-nitrogen embedded polycyclic systems, which are isoelectronic to their all-carbon analogs, offer unique optoelectronic properties and are synthesized through specific chelation and cyclization strategies. frontiersin.org

Conjugation and Linker Chemistry

The hydroxyl group of this compound is a convenient handle for conjugation to other molecules, including polymers and probes, enabling the development of functional materials and diagnostic tools.

Attachment to Polymeric Scaffolds

The attachment of pyridinol derivatives to polymeric backbones can impart new functionalities to the material. For instance, conjugated polymers containing pyridine units have been explored for applications in electronic devices and as catalysts. researchgate.net While direct examples involving this compound are not extensively documented, the general chemistry of hydroxypyridines suggests straightforward conjugation. The hydroxyl group can be used to form ester or ether linkages with polymers containing suitable functional groups (e.g., carboxylic acids, acyl chlorides, or halides). For example, 3-hydroxypyridine N-oxide has been attached to a thieno[3,4-b]thiophene-2-carboxylic acid monomer via an ester linkage, which was then polymerized using Sonogashira coupling to create a helical π-conjugated polymer. rsc.org In another instance, polymer-supported diethanolamine (B148213) has been used in the workup of pyridinol synthesis, highlighting the interaction between pyridinols and polymeric structures. mdpi.com

Synthesis of Conjugates for Chemical Probes

The 3-hydroxypyridine moiety is an attractive component for chemical probes due to its coordination properties and pH-dependent fluorescence. rsc.org These characteristics are valuable for detecting metal ions and mapping physiological pH.

A 3-hydroxy-6-methylpyridyl group has been incorporated into a lanthanide(III) complex (Ln(III)-DO3A-HMP) to act as a pH-responsive reporter group for magnetic resonance spectroscopy (MRS). rsc.orgrsc.org The protonation state of the hydroxypyridine affects its ability to coordinate with the lanthanide ion, which in turn alters the chemical shift of nearby reporter nuclei, allowing for pH measurement. rsc.org The synthesis involves modifying a tetraazamacrocycle with the hydroxypyridine unit, followed by deprotection and metallation. rsc.orgrsc.org The favorable pH response and coordination properties of the 3-hydroxypyridyl group suggest its potential for further development in creating sensitive probes for in vivo pH mapping. rsc.orgrsc.orgresearchgate.net

Development of Novel Functional Pyridinol Derivatives

Research into 3-hydroxypyridine derivatives continues to yield novel compounds with specialized functions. By modifying the substituents on the ring and the hydroxyl group, chemists can fine-tune the molecule's properties for specific applications.

For instance, halogenation of the pyridine ring and the side chain of 4-hydroxypyridines has been shown to be crucial for high activity as photosynthetic electron transport (PET) inhibitors. tandfonline.com This demonstrates how systematic derivatization can lead to potent bioactive compounds.

The synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions has led to the discovery of new tyrosinase inhibitors and antioxidants. researchgate.net Similarly, processes have been developed for preparing [(3-hydroxypyridine-2-carbonyl)amino] alkanoic acid esters and amides, which act as prolyl hydroxylase inhibitors. google.com These examples underscore the importance of derivatization in drug discovery, where the 3-hydroxypyridine scaffold serves as a template for generating libraries of compounds with diverse biological activities. The synthetic versatility of C3-pyridinols is further highlighted by their use as precursors for complex aza-bicyclic scaffolds through reactions like [5+2] cycloadditions. acs.org

Advanced Analytical Methodologies for the Detection and Quantification of 2 Propylpyridin 3 Ol in Non Clinical Contexts

Chromatographic Separations (GC, HPLC) with Advanced Detection

The high selectivity and sensitivity of GC-MS make it exceptionally suitable for the (ultra)trace analysis of target compounds in intricate matrices such as food or environmental samples. dergipark.org.tr Techniques like triple quadrupole tandem mass spectrometry (GC-MS/MS) further enhance selectivity, which is crucial when quantifying trace-level contaminants. dergipark.org.tr For a compound like 2-Propylpyridin-3-ol, GC-MS would provide the necessary power to detect it at very low concentrations, even in the presence of a complex background matrix. For instance, GC-MS has been successfully used to quantify various heterocyclic nitrogen compounds, such as pyrazines and pyridines, in thermally processed foods. mdpi.comnih.govresearchgate.net

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Polar Capillary Column (e.g., HP-INNOWAX) | Separates compounds based on polarity and boiling point; suitable for polar analytes like pyridinols. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. ifremer.fr |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. thermofisher.com |

| Oven Temperature Program | Initial temp 40-50°C, ramped to 230-250°C | Gradual temperature increase allows for separation of compounds with a wide range of boiling points. researchgate.netifremer.fr |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that creates reproducible fragmentation patterns for library matching. researchgate.net |

| Mass Analyzer Mode | Full Scan (e.g., m/z 50-350) or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknowns; SIM is used for higher sensitivity quantification of target compounds. thermofisher.comnih.gov |

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines instrumental analysis with human sensory perception. odourobservatory.org In a GC-O system, the effluent from the gas chromatography column is split, with one portion directed to a standard detector (like an MS or Flame Ionization Detector) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. ifremer.frodourobservatory.org This allows for the direct correlation of a specific chemical compound, identified by its retention time and mass spectrum, with its perceived odor characteristic. odourobservatory.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, especially for complex non-clinical matrices like food or environmental samples. mdpi.com The goal is to isolate and concentrate the analyte of interest, such as this compound, while removing interfering matrix components.

| Parameter | Typical Range | Impact on Extraction |

|---|---|---|

| Temperature | 50 - 200 °C | Increases extraction efficiency and speed by disrupting analyte-matrix interactions and lowering solvent viscosity. thermofisher.com |

| Pressure | 1500 - 2000 psi | Keeps the solvent in a liquid state above its boiling point and forces solvent into the matrix pores. thermofisher.comthermofisher.com |

| Solvent | Varies by analyte polarity | Chosen based on the "like dissolves like" principle; mixtures can be used to optimize selectivity. researchgate.net |

| Static Cycles | 1 - 3 cycles | Multiple cycles of fresh solvent ensure more complete extraction of the analyte from the sample. analiticaweb.com.br |

| Static Time | 3 - 15 min | The time the sample is exposed to the heated, pressurized solvent in each cycle. thermofisher.comanaliticaweb.com.br |

High-Vacuum Flavor Extraction (HVE) is a distillation technique used to isolate volatile and semi-volatile compounds from a sample extract. In this method, the solvent from an initial extraction (such as one obtained from ASE) is evaporated under a high vacuum at a relatively low temperature (e.g., 50 °C). mdpi.com This process effectively concentrates the flavor compounds while minimizing the thermal degradation of sensitive analytes, which can occur with extraction methods that require higher temperatures. researchgate.net

The combination of ASE with HVE has been shown to be a highly effective strategy for extracting key aroma constituents from complex food matrices. mdpi.comnih.gov In a study on fried tilapia, an ASE-HVE approach was used to generate a concentrate of volatile compounds, which was then analyzed by GC-MS and GC-O. This combined method successfully isolated a range of important flavor compounds, including the related molecule 2-propyl-pyridine. mdpi.comresearchgate.netresearchgate.net This suggests that an ASE-HVE workflow would be a suitable and powerful approach for extracting and concentrating this compound for subsequent analysis, preserving its integrity.

Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It employs a fused silica (B1680970) fiber coated with a thin layer of a polymeric stationary phase. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred directly to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

The primary advantages of SPME include its simplicity, speed, and elimination of organic solvents, aligning it with the principles of green chemistry. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. mdpi.com For a moderately polar compound like this compound, a bipolar fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely be effective as it can trap a wide range of compounds. mdpi.comuliege.be SPME is widely used for analyzing volatile and semi-volatile compounds in food, beverage, and environmental samples. researchgate.net

| Fiber Coating | Polarity | Primary Application |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile, non-polar compounds. mdpi.com |

| Polyacrylate (PA) | Polar | Polar semi-volatile compounds (e.g., phenols, alcohols). mdpi.com |

| Carboxen/PDMS (CAR/PDMS) | Bipolar | Volatile compounds (gases, small molecules), good for aldehydes and sulfur compounds. mdpi.com |

| Divinylbenzene/PDMS (DVB/PDMS) | Bipolar | General purpose for volatile and semi-volatile compounds, including amines and nitroaromatics. mdpi.com |

| DVB/CAR/PDMS | Bipolar | Broad range of volatile compounds with wide range of polarities and molecular weights. uliege.be |

High-Vacuum Flavor Extraction (HVE)

Quantitative Analysis Methods Beyond Basic Titration

The quantification of this compound in non-clinical matrices, such as environmental or food samples, necessitates analytical techniques with high sensitivity and selectivity to overcome the challenges posed by complex sample compositions. While basic titration may be suitable for bulk substance analysis, it lacks the specificity and sensitivity required for trace-level detection. Therefore, advanced instrumental methods, primarily based on chromatography and mass spectrometry, are the preferred choice for rigorous quantitative analysis.